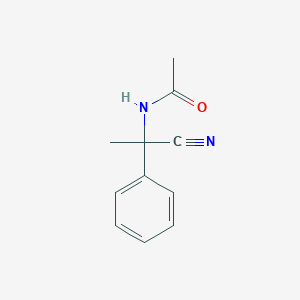

N-(1-cyano-1-phenylethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Structure and Synthesis

N-(1-cyano-1-phenylethyl)acetamide features a cyano group, an acetamide functional group, and a phenylethyl moiety. Its molecular formula is C₁₁H₁₂N₂O. The synthesis of this compound typically involves multiple steps, including the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions.

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Molecular docking studies suggest interactions with enzymes involved in inflammatory pathways.

- Cytotoxicity : Both enantiomers have shown significant cytotoxic effects against cancer cell lines, including breast and lung cancer. Cytotoxicity assays (e.g., MTT assay) reveal potent activity with varying IC50 values depending on the cell line.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in structure can lead to significant differences in activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-N-(1-cyano-1-phenylethyl)acetamide | Enantiomeric form | Different biological activity profile |

| 2-Cyano-N-(2-phenylpropyl)acetamide | Propyl substitution | Potentially different pharmacokinetics |

| N-(1-cyano-2-phenylethyl)acetamide | Variation in cyano positioning | Different reactivity patterns |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated effective cytotoxicity against various cancer cell lines.

- Mechanistic Insights : Molecular docking studies provided insights into potential mechanisms of action, suggesting interactions with key biological targets.

- Animal Models : Preliminary in vivo studies are being conducted to assess pharmacokinetics and toxicity profiles, crucial for evaluating therapeutic potential.

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Targeting inflammatory diseases through modulation of specific pathways.

- Anticancer Agents : Investigating its efficacy against different cancer types based on its cytotoxic properties.

化学反应分析

Hydrolysis Reactions

Acidic or Basic Hydrolysis :

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

- Acidic Hydrolysis : Produces 2-phenyl-N-(1-phenylethyl)acetamide via intermediate nitrile hydration .

- Basic Hydrolysis : Generates α-amino amides through nucleophilic attack at the cyano carbon .

Photolytic Degradation :

Under UV light in aqueous buffer (pH 5.9), the compound degrades via pseudo-first-order kinetics, forming phenylacetic acid derivatives as primary photoproducts .

Reduction Reactions

Catalytic Hydrogenation :

The cyano group is reduced to a primary amine using NaTeH (sodium telluride hydride), yielding N-(1-amino-1-phenylethyl)acetamide .

Selectivity Notes :

- Reduction preserves the acetamide backbone while converting the nitrile to an amine .

- Reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes.

Cyclization and Functionalization

Cyclocondensation :

Reacts with hydrazine hydrate or 4-aminoantipyrine to form pyrazole or thiazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines ) .

Example Reaction Pathway :N 1 Cyano 1 phenylethyl acetamide+Hydrazine→Pyrazolo Acetamide+NH3Key Applications :

- Synthesis of heterocyclic scaffolds for antimicrobial agents .

- Intermediate in bioactive molecule development .

Nucleophilic Substitution

Amide Bond Reactivity :

The acetamide group undergoes nucleophilic substitution with:

- Grignard reagents : Forms tertiary alcohols .

- Organometallic compounds : Produces ketones or alkylated derivatives.

Experimental Evidence :

Oxidation and Stability

Oxidative Pathways :

- Ozonolysis cleaves the cyano group, forming phenylacetamide ketones .

- Autoxidation : Generates peroxides under aerobic conditions, requiring inert atmospheres for storage .

Thermal Stability :

Decomposes above 395 K, releasing HCN and forming polymeric byproducts .

Table 2: Degradation Kinetics Under UV Light

| pH | Light Intensity (W/m²) | Half-Life (min) | Major Products |

|---|---|---|---|

| 5.9 | 0.45 | 120 | Phenylacetamide, CO₂, NH₃ |

| 7.0 | 0.45 | 90 | Phenylglyoxylic acid |

Mechanistic Insights

- Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the cyano group .

- Cyclization : Initiated by nucleophilic attack of hydrazine at the nitrile carbon, followed by intramolecular cyclization.

- Reduction : Involves sequential electron transfer to the nitrile, forming a radical anion intermediate .

属性

CAS 编号 |

5083-00-1 |

|---|---|

分子式 |

C11H12N2O |

分子量 |

188.23 g/mol |

IUPAC 名称 |

N-(1-cyano-1-phenylethyl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-9(14)13-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |

InChI 键 |

ZACKFNNGIAQEBM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C)(C#N)C1=CC=CC=C1 |

规范 SMILES |

CC(=O)NC(C)(C#N)C1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。